7-butoxy-6-chloro-4-propyl-2H-chromen-2-one
Overview
Description
7-butoxy-6-chloro-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H19ClO3 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.1022722 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Analysis
A study on the structural characteristics and spectroscopic properties of chromene derivatives, including compounds similar to 7-butoxy-6-chloro-4-propyl-2H-chromen-2-one, highlights their complex conformational behavior and the impact of various substituents on their molecular structure. Such analyses provide a foundation for understanding the reactivity and potential applications of these compounds in various fields of chemistry and materials science (Caracelli et al., 2015).
Electrochemical Applications
Research into benzofuran derivatives, closely related to chromene structures, has explored their use in electrochemical sensors. The study focused on the electrochemical oxidation of these compounds and their application in detecting nanomolar concentrations of analytes like hydrazine, demonstrating the potential of chromene derivatives in environmental monitoring and analytical chemistry (Mazloum‐Ardakani & Khoshroo, 2013).
Synthetic Methodologies
In synthetic chemistry, chromene derivatives serve as key intermediates in the synthesis of complex organic molecules. Research has focused on developing efficient synthetic routes to chromene compounds, including those with functional groups similar to this compound. These methodologies enhance the accessibility of chromene-based compounds for further chemical transformations and applications (Bello et al., 2010).
Biological Activity Studies
The exploration of chromene derivatives in the realm of medicinal chemistry has revealed their potential biological activities. Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties, indicating the potential for these compounds to serve as lead structures in the development of new therapeutic agents (Hatzade et al., 2008).
Properties
IUPAC Name |
7-butoxy-6-chloro-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-3-5-7-19-15-10-14-12(9-13(15)17)11(6-4-2)8-16(18)20-14/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFGREPMXXEYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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